3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
Brand Name:
Vulcanchem
CAS No.:
791789-28-1
VCID:
VC0464963
InChI:
InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+
SMILES:
CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2
Molecular Formula:
C13H17N3O2S
Molecular Weight:
279.36g/mol
3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
CAS No.: 791789-28-1
Main Products
VCID: VC0464963
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36g/mol
CAS No. | 791789-28-1 |
---|---|
Product Name | 3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide |
Molecular Formula | C13H17N3O2S |
Molecular Weight | 279.36g/mol |
IUPAC Name | (E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Standard InChI | InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+ |
Standard InChIKey | KJTIWBUFDTYUOM-SNAWJCMRSA-N |
Isomeric SMILES | CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES | CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
Canonical SMILES | CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
PubChem Compound | 1226492 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume